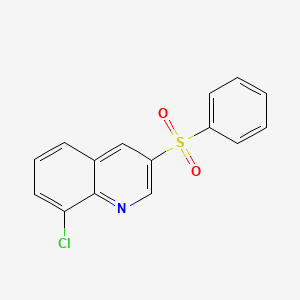
2-(チアゾール-2-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(thiazol-2-yl)phenol, also known as 4-(thiazol-2-yl)phenol, is a useful research compound. Its molecular formula is C10H6F3NS. The purity is usually 95%.
BenchChem offers high-quality 4-(thiazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(thiazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
4-(チアゾール-2-イル)フェノールなどのチアゾール誘導体は、抗酸化特性を示すことがわかっています {svg_1}. 抗酸化物質とは、環境やその他のストレスへの反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を予防または遅らせることができる物質です。
鎮痛および抗炎症活性
チアゾール環に関連する化合物は、鎮痛および抗炎症薬分子として作用することがわかっています {svg_2}. これは、4-(チアゾール-2-イル)フェノールが痛みと炎症の治療に潜在的に使用できることを示唆しています。
抗菌および抗真菌活性
チアゾール誘導体は、抗菌および抗真菌活性を示してきました {svg_3}. これは、4-(チアゾール-2-イル)フェノールが新しい抗菌剤および抗真菌剤の開発に使用できることを示しています。
抗ウイルス活性
チアゾール化合物は、抗ウイルス特性を示すことがわかっています {svg_4}. これは、4-(チアゾール-2-イル)フェノールがウイルス感染の治療に潜在的に使用できることを示唆しています。
神経保護活性
チアゾール誘導体は、神経保護特性を示すことがわかっています {svg_5}. これは、4-(チアゾール-2-イル)フェノールが神経変性疾患の治療に潜在的に使用できることを示唆しています。
抗腫瘍または細胞毒活性
チアゾール誘導体は、抗腫瘍または細胞毒特性を示すことがわかっています {svg_6}. これは、4-(チアゾール-2-イル)フェノールががんの治療に潜在的に使用できることを示唆しています {svg_7}.
グラム陰性菌におけるタイプIII分泌の阻害
4-(チアゾール-2-イル)フェノールの潜在的な生体等価体である[4-(2-ヒドロキシフェニル)チアゾール-2-イル]メタノンの一連のライブラリは、グラム陰性菌におけるタイプIII分泌の強力な阻害剤を得ることを目的として調製されました {svg_8}.
抗糖尿病活性
チアゾールは、抗糖尿病薬などの多くの強力な生物学的に活性な化合物に見られます {svg_9}. これは、4-(チアゾール-2-イル)フェノールが糖尿病の治療に潜在的に使用できることを示唆しています。
作用機序
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as dna and topoisomerase ii . They have also been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-(thiazol-2-yl)phenol.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(Thiazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, which can influence enzyme activity. Additionally, the thiazole ring can participate in π-π interactions and coordinate with metal ions, further affecting biochemical pathways. For instance, 4-(Thiazol-2-yl)phenol has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .
Cellular Effects
The effects of 4-(Thiazol-2-yl)phenol on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Thiazol-2-yl)phenol has been observed to modulate the activity of kinases, which are crucial for signal transduction. By affecting kinase activity, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic processes . Additionally, 4-(Thiazol-2-yl)phenol can induce oxidative stress in cells, which can impact cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 4-(Thiazol-2-yl)phenol exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through hydrogen bonding, π-π interactions, or coordination with metal ions. Furthermore, 4-(Thiazol-2-yl)phenol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiazol-2-yl)phenol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Thiazol-2-yl)phenol can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Additionally, prolonged exposure to 4-(Thiazol-2-yl)phenol can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-(thiazol-2-yl)phenol can be achieved through a two-step process involving the synthesis of 2-aminothiazole followed by its reaction with phenol.", "Starting Materials": [ "2-mercaptobenzothiazole", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Phenol", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-aminothiazole", "a. Dissolve 2-mercaptobenzothiazole (1.0 g) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g) slowly with stirring at 0-5°C.", "b. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "c. Add sodium hydroxide solution (10%) dropwise until the pH of the reaction mixture reaches 8-9.", "d. Collect the precipitate by filtration, wash with water, and dry to obtain 2-aminothiazole (0.8 g, yield 80%).", "Step 2: Reaction of 2-aminothiazole with phenol", "a. Dissolve 2-aminothiazole (0.5 g) and phenol (0.6 g) in sodium acetate buffer (10 mL, pH 4.5) and cool the solution to 0-5°C.", "b. Add sodium nitrite (0.3 g) slowly with stirring at 0-5°C.", "c. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "d. Add hydrochloric acid (10%) dropwise until the pH of the reaction mixture reaches 1-2.", "e. Collect the precipitate by filtration, wash with water, and dry to obtain 4-(thiazol-2-yl)phenol (0.5 g, yield 70%)." ] } | |
CAS番号 |
119514-24-8 |
分子式 |
C10H6F3NS |
分子量 |
0 |
同義語 |
4-(thiazol-2-yl)phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



